tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16010922
InChI: InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14/h4-5,8-10H,6-7,13H2,1-3H3
SMILES:
Molecular Formula: C12H20N2O2
Molecular Weight: 224.30 g/mol

tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

CAS No.:

Cat. No.: VC16010922

Molecular Formula: C12H20N2O2

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate -

Specification

Molecular Formula C12H20N2O2
Molecular Weight 224.30 g/mol
IUPAC Name tert-butyl 4-amino-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Standard InChI InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14/h4-5,8-10H,6-7,13H2,1-3H3
Standard InChI Key RMDALSIUARCJCV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2C=CC(C2C1)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole scaffold, where a five-membered pyrrolidine ring is fused to a cyclopentane moiety. This bicyclic framework introduces significant stereoelectronic constraints, influencing its reactivity and conformational stability. The Boc group at the 2-position shields the secondary amine, enhancing solubility in organic solvents and preventing unwanted side reactions during synthetic workflows.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₂₀N₂O₂
Molecular Weight224.30 g/mol
IUPAC Nametert-Butyl 4-amino-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CC2C=CC(C2C1)N
Hydrogen Bond Donors2 (amine and NH in pyrrolidine)
Hydrogen Bond Acceptors3 (ester carbonyl and two ring nitrogens)

Synthesis and Optimization Strategies

Cyclization Reactions

The synthesis typically begins with the condensation of a cyclopentanone derivative and a protected amine precursor. For example, reacting cyclopentanone oxime with a Boc-protected propargylamine under acidic conditions generates the bicyclic core via intramolecular cyclization. Catalysts such as p-toluenesulfonic acid (PTSA) or zeolites are employed to accelerate ring closure while minimizing side products.

Esterification and Purification

Following cyclization, the secondary amine is protected using tert-butyl chloroformate in the presence of a base like triethylamine. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol, yielding >95% purity.

Table 2: Key Synthetic Parameters

ParameterCondition
Cyclization CatalystPTSA (5 mol%)
Temperature80–100°C
Reaction Time12–24 hours
Boc Protection Yield85–90%

Applications in Drug Discovery

Intermediate for Bioactive Molecules

The compound’s primary amine and ester functionalities enable diverse derivatization. For instance, amide coupling with carboxylic acids produces candidates for kinase inhibitors, while reductive amination introduces alkyl or aryl groups to modulate lipophilicity. A hydrochloride derivative of a structural analog (CAS: 1630906-64-7) demonstrated antiproliferative activity in glioblastoma cell lines, underscoring the scaffold’s therapeutic potential .

Pharmacological Target Engagement

The bicyclic system mimics natural alkaloids, allowing interactions with G-protein-coupled receptors (GPCRs) and ion channels. Computational docking studies suggest high affinity for the serotonin 5-HT₂C receptor, a target for treating obesity and schizophrenia.

Physicochemical and Stability Profiles

Stability Under Stress Conditions

The compound remains stable at room temperature for >12 months but undergoes rapid hydrolysis in strong acids (e.g., HCl in dioxane) to release the free amine. This property is exploited in solid-phase peptide synthesis for selective deprotection.

Comparative Analysis with Analogues

Stereochemical Considerations

Cis and trans diastereomers of related compounds show divergent biological activities. For example, the cis-configuration in the hydrochloride analog enhances binding to the dopamine D₃ receptor by 10-fold compared to the trans-form .

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